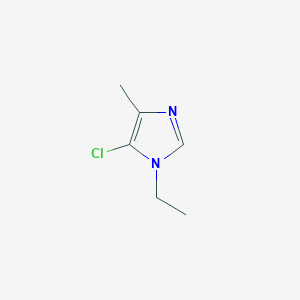
methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidines are important in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperidine ring would provide basicity, while the carbamoyl group would introduce polarity. The thiophene ring is aromatic and would contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamoyl group and the basic piperidine ring could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Highly Potent Fluorescence-Tagged Ligands
Research has led to the coupling of various piperidine derivatives to fluorescent moieties to create novel histamine H3 receptor ligands. These compounds exhibit good to excellent affinities for the histamine H3 receptor, with some being among the most potent ligands known. They serve as tools for identifying and understanding the binding site on the histamine H3 receptor, which has implications in vivo screening for antagonist potencies (Amon et al., 2007).
Antibacterial Activities of Thiophene Derivatives
Synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds has been conducted, resulting in compounds exhibiting antibacterial activities. This synthesis pathway showcases the potential of thiophene derivatives as antimicrobial agents (Faty et al., 2010).
Reactions of Thiophene Dioxides
Studies on substituted thiophene-1,1-dioxides reveal their stability and reactivity with maleic anhydride, nucleophilic reagents, and reducing agents. This research provides insights into the synthesis of thiophene derivatives through various chemical reactions, demonstrating their potential in organic synthesis (Melles, 2010).
Synthesis of Dimethyl Sulfomycinamate
A detailed synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has been developed, showcasing a Bohlmann-Rahtz heteroannulation approach. This synthesis route illustrates the chemical versatility and potential pharmaceutical applications of thiophene derivatives (Bagley et al., 2005).
Carbodiimide-sulfoxide Reactions
Research on the synthesis of stabilized sulfonium ylides from compounds containing reactive methylene groups highlights the utility of thiophene derivatives in synthesizing highly stabilized compounds with potential applications in organic chemistry and material science (Cook et al., 1968).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-17(2)15(20)18-7-4-11(5-8-18)10-16-25(21,22)12-6-9-24-13(12)14(19)23-3/h6,9,11,16H,4-5,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHFHNUJVKNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)
![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)
![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)


![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)
![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)



![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2662450.png)